6-O-Maltosyl-beta-cyclodextrin

Description

Properties

CAS No. |

104723-60-6 |

|---|---|

Molecular Formula |

C54H90O45 |

Molecular Weight |

1459.3 g/mol |

IUPAC Name |

(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-10-[[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]-5,15,20,25,30,35-hexakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol |

InChI |

InChI=1S/C54H90O45/c55-1-10-19(63)20(64)29(73)47(83-10)92-38-11(2-56)84-46(30(74)21(38)65)82-9-18-45-28(72)37(81)54(91-18)98-44-17(8-62)89-52(35(79)26(44)70)96-42-15(6-60)87-50(33(77)24(42)68)94-40-13(4-58)85-48(31(75)22(40)66)93-39-12(3-57)86-49(32(76)23(39)67)95-41-14(5-59)88-51(34(78)25(41)69)97-43-16(7-61)90-53(99-45)36(80)27(43)71/h10-81H,1-9H2/t10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20+,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46+,47-,48-,49-,50-,51-,52-,53-,54-/m1/s1 |

InChI Key |

QFSFPJHBIGWPMD-FXWIDUTLSA-N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 6-O-Maltosyl-β-cyclodextrin: Principles, Applications, and Methodologies

Abstract

This technical guide provides a comprehensive overview of 6-O-α-D-maltosyl-β-cyclodextrin (G₂-β-CD), a functionalized cyclic oligosaccharide emerging as a superior alternative to traditional cyclodextrins in pharmaceutical and biotechnological applications. We delve into its unique physicochemical properties, elucidating the structural advantages conferred by the maltosyl substitution. The core of this guide focuses on the mechanistic principles of inclusion complexation, offering a detailed exploration of how G₂-β-CD enhances the solubility, stability, and bioavailability of poorly water-soluble compounds. Through a synthesis of current research, this whitepaper presents field-proven insights into its applications, supported by comparative data and detailed experimental protocols. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the advanced capabilities of 6-O-Maltosyl-β-cyclodextrin in their work.

Introduction: The Evolution of Cyclodextrin Technology

Cyclodextrins (CDs) are a class of cyclic oligosaccharides derived from starch, characterized by a hydrophilic exterior and a hydrophobic inner cavity.[1] This unique toroidal structure allows them to encapsulate "guest" molecules, forming non-covalent inclusion complexes.[2] This encapsulation has been widely exploited in the pharmaceutical industry to enhance the aqueous solubility, stability, and bioavailability of poorly soluble drugs.[3][4]

The parent β-cyclodextrin, composed of seven glucopyranose units, is frequently used due to its suitable cavity size for a wide range of drug molecules and its cost-effectiveness.[5][] However, its utility is often hampered by limited aqueous solubility and potential nephrotoxicity.[7] This has spurred the development of chemically modified derivatives designed to overcome these limitations.[] Among these, 6-O-α-D-maltosyl-β-cyclodextrin (also referred to as 6-O-(Maltosyl)cyclomaltohexaose or G₂-β-CD) has emerged as a highly promising second-generation derivative.[7] The enzymatic attachment of a maltose unit to the primary hydroxyl group of the β-cyclodextrin core significantly enhances its aqueous solubility and reduces toxicity, making it a versatile and effective excipient.[2][7]

This guide will explore the distinct advantages of 6-O-Maltosyl-β-cyclodextrin, providing a technical framework for its application and characterization.

Physicochemical Properties and Structural Advantages

The defining feature of 6-O-Maltosyl-β-cyclodextrin is the presence of a maltosyl group linked to the primary face of the β-cyclodextrin torus. This modification introduces significant changes to its physicochemical properties compared to the parent β-cyclodextrin.

| Property | 6-O-α-D-Maltosyl-β-cyclodextrin | β-Cyclodextrin |

| CAS Number | 104723-60-6[8][9] | 7585-39-9 |

| Molecular Formula | C₅₄H₉₀O₄₅[8][10] | C₄₂H₇₀O₃₅ |

| Molecular Weight | ~1459.27 g/mol [7][8][10] | ~1134.98 g/mol |

| Aqueous Solubility | High (e.g., 147.1 g/100 mL)[7] | Low (e.g., 1.85 g/100 mL) |

| Ionic Nature | Non-ionic[7] | Non-ionic |

| Primary Advantage | Enhanced solubility and reduced toxicity[7] | Readily available and well-characterized |

| Primary Limitation | Higher cost compared to parent β-CD | Low aqueous solubility and potential nephrotoxicity |

The enhanced aqueous solubility of 6-O-Maltosyl-β-cyclodextrin is a direct consequence of the hydrophilic maltose substitution, which disrupts the intramolecular hydrogen bonding present in the parent β-cyclodextrin crystal lattice. This increased solubility is a critical factor in its superior performance as a solubilizing agent, as it allows for the formation of a higher concentration of soluble inclusion complexes.[11]

Mechanism of Action: Inclusion Complex Formation

The primary function of 6-O-Maltosyl-β-cyclodextrin in drug delivery is the formation of inclusion complexes with poorly soluble guest molecules.[7] This process is a dynamic equilibrium where the guest molecule is encapsulated within the hydrophobic cavity of the cyclodextrin.

The formation of these complexes is driven by several non-covalent interactions:

-

Hydrophobic Interactions: The primary driving force is the displacement of high-energy water molecules from the hydrophobic cavity, which is entropically favorable.[[“]]

-

Van der Waals Forces: These interactions contribute to the stability of the complex once the guest molecule is positioned within the cavity.[[“]]

-

Hydrogen Bonding: While less dominant, hydrogen bonds can form between the guest molecule and the hydroxyl groups at the rim of the cyclodextrin cavity, further stabilizing the complex.[[“]]

The stoichiometry of the inclusion complex, typically 1:1, is dependent on the relative sizes and shapes of the host and guest molecules.[13] The maltosyl group of G₂-β-CD does not sterically hinder the cavity opening, allowing for efficient encapsulation of guest molecules.

Caption: Mechanism of solubility enhancement by inclusion complex formation.

Applications in Research and Drug Development

The superior properties of 6-O-Maltosyl-β-cyclodextrin have led to its investigation in a variety of applications.

Enhancement of Aqueous Solubility and Bioavailability

A primary application of G₂-β-CD is to improve the solubility and dissolution rate of poorly water-soluble drugs, which is a significant challenge in oral drug formulation.[1] By forming soluble inclusion complexes, G₂-β-CD can markedly increase the concentration of a drug in solution, leading to enhanced bioavailability.[14]

For instance, in a study with the poorly soluble compound Fraxinellone, 6-O-Maltosyl-β-cyclodextrin demonstrated a superior solubilizing effect compared to other cyclodextrins, increasing its solubility by over 160-fold.[14] This enhanced solubility translated to a 5.8-fold increase in oral bioavailability compared to the free drug.[14]

| Cyclodextrin Derivative | Fraxinellone Solubility (mg/mL) |

| 6-O-α-D-maltosyl-β-cyclodextrin (G₂-β-CD) | 12.74 [14] |

| Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) | 10.5[15] |

| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 6.8[15] |

Topical and Ocular Drug Delivery

The favorable safety profile and high aqueous solubility of G₂-β-CD make it an attractive excipient for topical and ocular formulations.[15] It can increase the concentration of a dissolved drug at the site of application, potentially enhancing skin or corneal permeation.[15] By encapsulating irritant drugs, it may also reduce local irritation.[3][15]

Biotechnology and Food Industry

Beyond pharmaceuticals, 6-O-Maltosyl-β-cyclodextrin finds applications in the food industry as a stabilizer for flavors, colors, and nutrients, thereby extending the shelf life of products.[10][16] It can also be used to mask unpleasant tastes and odors.[16][17] In biotechnology, it is used in cholesterol studies and has shown potential as a therapeutic agent for Niemann-Pick Disease Type C by forming soluble inclusion complexes with cholesterol.[8][18][19][20]

Experimental Protocols

The following section provides detailed methodologies for the preparation and characterization of 6-O-Maltosyl-β-cyclodextrin inclusion complexes.

Preparation of Solid Inclusion Complexes

Several methods can be employed to prepare solid drug-cyclodextrin inclusion complexes. The choice of method depends on the physicochemical properties of the drug and the desired characteristics of the final product.[11]

5.1.1. Kneading Method

-

Place a known amount of 6-O-Maltosyl-β-cyclodextrin in a mortar.

-

Wet the cyclodextrin with a small amount of a suitable solvent (e.g., a water-ethanol mixture) to form a thick paste.[11]

-

Gradually add the drug to the paste while continuously kneading for 30-60 minutes.

-

Dry the resulting product in an oven or under a vacuum to remove the solvent.

-

Pass the dried complex through a sieve to obtain a uniform particle size.[11]

5.1.2. Co-precipitation Method

-

Dissolve the drug in a suitable organic solvent.

-

Dissolve the 6-O-Maltosyl-β-cyclodextrin in an aqueous solution.

-

Add the drug solution to the cyclodextrin solution with constant stirring.[11]

-

Allow the inclusion complex to precipitate out of the solution.

-

Collect the precipitate by filtration, wash with a suitable solvent, and dry.[11]

5.1.3. Freeze-Drying (Lyophilization) Method

-

Dissolve both the drug and 6-O-Maltosyl-β-cyclodextrin in a suitable solvent, typically water or a water-cosolvent mixture.[1]

-

Rapidly freeze the solution using a freezer or a dry ice/acetone bath.

-

Lyophilize the frozen solution under a high vacuum to sublime the solvent, yielding a porous, solid powder of the inclusion complex.[1]

Caption: Workflow for the preparation of solid inclusion complexes.

Characterization of Inclusion Complexes

5.2.1. Phase-Solubility Study (Higuchi-Connors Method)

This method is used to determine the stoichiometric ratio of the inclusion complex and its apparent stability constant (Kc).[11]

-

Prepare a series of aqueous solutions of 6-O-Maltosyl-β-cyclodextrin at various concentrations (e.g., 0 to 50 mM).[11]

-

Add an excess amount of the poorly soluble drug to each cyclodextrin solution in separate vials.

-

Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-72 hours) to reach equilibrium.[1][11]

-

After equilibration, filter the suspensions (e.g., using a 0.45 μm membrane filter) to remove the undissolved drug.[11]

-

Determine the concentration of the dissolved drug in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectrophotometry.[11]

-

Plot the concentration of the dissolved drug against the concentration of the cyclodextrin. The profile of the resulting phase-solubility diagram indicates the stoichiometry of the complex.

5.2.2. Spectroscopic and Thermal Analysis

-

Fourier-Transform Infrared Spectroscopy (FTIR): Changes in the characteristic peaks of the drug upon complexation can indicate the formation of an inclusion complex.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and 2D ROESY experiments can provide direct evidence of inclusion by showing changes in the chemical shifts of the drug and cyclodextrin protons and through-space correlations between them.[14]

-

Differential Scanning Calorimetry (DSC): The disappearance or shifting of the melting point of the drug in the DSC thermogram of the complex suggests its encapsulation within the cyclodextrin cavity.[14]

-

Powder X-ray Diffractometry (PXRD): A change from a crystalline to an amorphous state, indicated by the disappearance of sharp diffraction peaks of the drug, is a strong indicator of inclusion complex formation.[14][21]

Conclusion

6-O-α-D-maltosyl-β-cyclodextrin represents a significant advancement in cyclodextrin technology. Its enhanced aqueous solubility and favorable safety profile, coupled with its superior ability to form stable inclusion complexes, make it a powerful tool for addressing the challenges associated with poorly soluble compounds.[7][11] The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this innovative excipient in a wide range of applications, from improving the oral bioavailability of pharmaceuticals to enhancing the stability of food and cosmetic ingredients. As research continues, the full potential of 6-O-Maltosyl-β-cyclodextrin is yet to be fully realized, promising further innovations in formulation science and drug delivery.

References

-

Li, Y., et al. (2021). Rational formulation engineering of fraxinellone utilizing 6-O-α-D-maltosyl-β-cyclodextrin for enhanced oral bioavailability and hepatic fibrosis therapy. Journal of Controlled Release, 338, 536-549. Available at: [Link]

-

Iohara, D., et al. (2019). In Vitro and In Vivo Evaluation of 6-O-α-Maltosyl-β-Cyclodextrin as a Potential Therapeutic Agent Against Niemann-Pick Disease Type C. International Journal of Molecular Sciences, 20(5), 1168. Available at: [Link]

-

PubChem. (n.d.). 6-O-alpha-Maltosyl-beta-cyclodextrin. National Center for Biotechnology Information. Available at: [Link]

-

The Good Scents Company. (n.d.). maltosyl cyclodextrin. The Good Scents Company. Available at: [Link]

-

Pharmaffiliates. (n.d.). 6-O-α-D-Maltosyl-β-cyclodextrin. Pharmaffiliates. Available at: [Link]

-

Kim, Y. H., et al. (2008). Enzymatic synthesis of dimaltosyl-beta-cyclodextrin via a transglycosylation reaction using TreX, a Sulfolobus solfataricus P2 debranching enzyme. Journal of Biotechnology, 133(3), 339-345. Available at: [Link]

-

Iohara, D., et al. (2019). In Vitro and In Vivo Evaluation of 6-O-α-Maltosyl-β-Cyclodextrin as a Potential Therapeutic Agent Against Niemann-Pick Disease Type C. PubMed. Available at: [Link]

-

Science.gov. (n.d.). cyclodextrin inclusion complexes: Topics by Science.gov. Science.gov. Available at: [Link]

-

Challa, R., et al. (2005). Cyclodextrins in drug delivery: an updated review. AAPS PharmSciTech, 6(2), E329–E357. Available at: [Link]

-

Astray, G., et al. (2021). Cyclodextrins in the Food Industry. Encyclopedia, 1(1), 269-284. Available at: [Link]

-

Slater, A. G., & Cooper, A. I. (2015). Building up cyclodextrins from scratch – templated enzymatic synthesis of cyclodextrins directly from maltose. Chemical Communications, 51(5), 812-815. Available at: [Link]

-

PubChemLite. (n.d.). 6-o-maltosyl-beta-cyclodextrin (C54H90O45). PubChemLite. Available at: [Link]

-

Hu, C., et al. (2001). Inclusion complexation of β-cyclodextrin and 6-O-α-maltosyl- and 2-O-(2-hydroxypropyl)-β-cyclodextrins with some fluorescent dyes. Journal of Physical Organic Chemistry, 14(1), 11-16. Available at: [Link]

-

Uekama, K., et al. (1993). Comparative study on inclusion complexation of maltosyl-beta-cyclodextrin, heptakis(2,6-di-O-methyl)-beta-cyclodextrin and beta-cyclodextrin with fucosterol in aqueous and solid state. Journal of Pharmacy and Pharmacology, 45(12), 1028-1032. Available at: [Link]

-

Li, J., et al. (2024). Applications of Cyclodextrin-Based Drug Delivery Systems in Inflammation-Related Diseases. Pharmaceutics, 16(3), 421. Available at: [Link]

-

DC Chemicals. (n.d.). 6-O-α-Maltosyl-β-cyclodextrin. DC Chemicals. Available at: [Link]

-

Popa, L., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(5), 585. Available at: [Link]

-

G-Chen, H., et al. (2021). Main Applications of Cyclodextrins in the Food Industry as the Compounds of Choice to Form Host–Guest Complexes. Foods, 10(1), 153. Available at: [Link]

-

Hu, C. (2025). Inclusion complexation of β-cyclodextrin and 6-O-α-maltosyl- and 2-O-(2-hydroxypropyl)-β-cyclodextrins with some fluorescent dyes. SupraBank. Available at: [Link]

-

CARBOEXPERT. (n.d.). 6-o-α-d-maltotetraosyl-β-cyclodextrin. CARBOEXPERT. Available at: [Link]

-

Iohara, D., et al. (2019). In Vitro and In Vivo Evaluation of 6-O-α-Maltosyl-β-Cyclodextrin as a Potential Therapeutic Agent Against Niemann-Pick Disease Type C. PMC. Available at: [Link]

-

ResearchGate. (n.d.). Cyclodextrins as Food Additives and in Food Processing. ResearchGate. Available at: [Link]

-

Cyclodextrin News. (2022). Monosubstituted Maltosyl Cyclodextrins for the Potential Treatment of NPC. Cyclodextrin News. Available at: [Link]

-

Cheirsilp, B. (2016). Inclusion complex formation of cyclodextrin with its guest and their applications. OAText. Available at: [Link]

-

Consensus. (n.d.). Mechanisms of β-cyclodextrin inclusion complex formation. Consensus. Available at: [Link]

-

Wang, Y., et al. (2022). Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside. Molecules, 27(19), 6649. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Cyclodextrins in delivery systems: Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Applications of Cyclodextrin-Based Drug Delivery Systems in Inflammation-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. scbt.com [scbt.com]

- 9. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 10. biosynth.com [biosynth.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. consensus.app [consensus.app]

- 13. Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside - PMC [pmc.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. encyclopedia.pub [encyclopedia.pub]

- 17. mdpi.com [mdpi.com]

- 18. mdpi.com [mdpi.com]

- 19. In Vitro and In Vivo Evaluation of 6-O-α-Maltosyl-β-Cyclodextrin as a Potential Therapeutic Agent Against Niemann-Pick Disease Type C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. 6-O-α-Maltosyl-β-cyclodextrin| CAS 104723-60-6 [dcchemicals.com]

- 21. Comparative study on inclusion complexation of maltosyl-beta-cyclodextrin, heptakis(2,6-di-O-methyl)-beta-cyclodextrin and beta-cyclodextrin with fucosterol in aqueous and solid state - PubMed [pubmed.ncbi.nlm.nih.gov]

6-O-Maltosyl-beta-cyclodextrin: An In-depth Technical Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 6-O-maltosyl-beta-cyclodextrin, a highly versatile and functionalized cyclodextrin derivative. It is intended for researchers, scientists, and professionals in the field of drug development who are seeking to leverage its unique properties for advanced pharmaceutical applications. We will explore its molecular structure, physicochemical characteristics, and diverse applications, with a particular emphasis on its role in enhancing the solubility, stability, and bioavailability of active pharmaceutical ingredients (APIs). The methodologies and insights presented are grounded in established scientific principles and validated experimental protocols.

Molecular Architecture and Intrinsic Properties

6-O-α-Maltosyl-β-cyclodextrin is a derivative of β-cyclodextrin, which is a cyclic oligosaccharide comprising seven α-1,4-linked D-glucopyranose units. The defining structural feature of this derivative is the covalent attachment of a maltosyl group—a disaccharide of two glucose units linked by an α-1,4 glycosidic bond—to the primary 6-hydroxyl group of one of the glucose units of the β-cyclodextrin ring.[1]

This modification of the parent β-cyclodextrin molecule results in a structure with a hydrophilic outer surface and a hydrophobic inner cavity, a characteristic that allows it to encapsulate a wide range of lipophilic "guest" molecules.[2][3] The addition of the maltosyl group significantly enhances the aqueous solubility of the cyclodextrin itself and modulates its interaction with guest molecules, making it a valuable tool in various applications.[4][5]

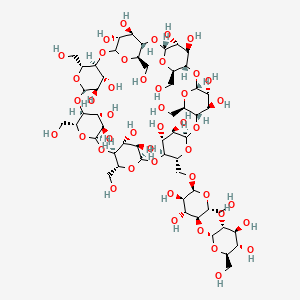

Figure 1: A simplified representation of the molecular structure of 6-O-Maltosyl-beta-cyclodextrin, highlighting the β-cyclodextrin core and the attached maltosyl group.

Physicochemical Properties: A Comparative Overview

The introduction of the maltosyl group imparts significant changes to the physicochemical properties of β-cyclodextrin, which are crucial for its enhanced performance in various applications.

| Property | β-Cyclodextrin | 6-O-Maltosyl-β-cyclodextrin | Significance in Formulation |

| Molecular Formula | C42H70O35 | C54H90O45[6] | Affects molecular interactions and complexation stoichiometry. |

| Molecular Weight ( g/mol ) | ~1135 | 1459.28[7] | Influences diffusion rates and pharmacokinetic profiles. |

| Aqueous Solubility ( g/100 mL at 25°C) | ~1.85 | >50[8] | Dramatically improved solubility allows for the preparation of highly concentrated aqueous formulations. |

| Cavity Diameter (Å) | ~6.0-6.5 | ~6.0-6.5 | The core cavity size remains largely unchanged, preserving its ability to encapsulate a wide range of appropriately sized guest molecules. |

| Ionic Nature | Non-ionic | Non-ionic | Provides broad compatibility with a wide range of APIs and excipients. |

Table 1: A comparison of the key physicochemical properties of β-cyclodextrin and 6-O-Maltosyl-β-cyclodextrin.

Core Applications and Mechanistic Insights

The enhanced aqueous solubility and favorable safety profile of 6-O-maltosyl-beta-cyclodextrin make it a valuable excipient in the pharmaceutical, food, and cosmetic industries.[2][8][9]

Enhancement of Solubility and Bioavailability of Poorly Soluble Drugs

A primary application of 6-O-maltosyl-beta-cyclodextrin is the formation of inclusion complexes with hydrophobic drug molecules.[3] The non-polar drug (guest) is encapsulated within the hydrophobic cavity of the cyclodextrin (host), forming a water-soluble host-guest complex. This mechanism effectively increases the apparent solubility of the drug, which can significantly improve its bioavailability upon administration.[3][10]

Causality: The formation of these inclusion complexes is driven by non-covalent interactions, primarily hydrophobic interactions and van der Waals forces, between the guest molecule and the cyclodextrin cavity.[11] The hydrophilic exterior of the resulting complex allows it to readily dissolve in aqueous environments, thereby increasing the concentration of the drug in solution.[3]

Figure 2: The mechanism of solubility enhancement through the formation of an inclusion complex between a poorly soluble drug and 6-O-Maltosyl-beta-cyclodextrin.

Stabilization of Labile Molecules

6-O-Maltosyl-beta-cyclodextrin can serve as a molecular shield to protect sensitive molecules, such as certain vitamins, flavors, and fragrances, from degradation induced by exposure to light, heat, and oxidation.[3] By encapsulating the labile molecule within its cavity, the cyclodextrin provides a physical barrier, isolating it from the surrounding environment and thereby enhancing its stability.[3]

Applications in Enzyme Technology

In the field of enzyme technology, 6-O-maltosyl-beta-cyclodextrin can be utilized to modulate the activity and stability of enzymes. It can function as a molecular chaperone to prevent enzyme aggregation and denaturation. Furthermore, it can be employed to facilitate the delivery of substrates to the active site of an enzyme or to sequester inhibitory products from the reaction medium. The synthesis of dimaltosyl-beta-cyclodextrin can be achieved through a transglycosylation reaction catalyzed by the debranching enzyme TreX, using 6-O-maltosyl-beta-cyclodextrin as the substrate.[12]

Experimental Protocols: A Guide to Characterization and Application

The following protocols provide a framework for the systematic investigation and application of 6-O-maltosyl-beta-cyclodextrin in a research and development setting.

Protocol for Determining Inclusion Complex Formation: Phase Solubility Studies

The phase solubility method, as originally described by Higuchi and Connors, is a fundamental technique for determining the stoichiometry and apparent stability constant (Kc) of a drug-cyclodextrin complex in solution.[13][14]

Methodology:

-

Preparation of Cyclodextrin Solutions: Prepare a series of aqueous solutions with increasing concentrations of 6-O-maltosyl-beta-cyclodextrin.[15][16]

-

Drug Saturation: Add an excess amount of the poorly soluble drug to each of the cyclodextrin solutions.[15][16]

-

Equilibration: Agitate the resulting suspensions at a constant temperature until equilibrium is achieved (typically 24-72 hours) to ensure that the maximum amount of the drug has dissolved.[16]

-

Sample Collection and Analysis: Separate the undissolved drug from the solution by filtration or centrifugation.[16] Analyze the concentration of the dissolved drug in the clear supernatant using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[16]

-

Data Analysis: Plot the total concentration of the dissolved drug as a function of the cyclodextrin concentration. The resulting phase solubility diagram provides valuable information about the stoichiometry and stability of the inclusion complex.[13][17] An AL-type diagram, which shows a linear increase in drug solubility with increasing cyclodextrin concentration, is indicative of the formation of a 1:1 soluble complex.[15][18]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. biosynth.com [biosynth.com]

- 3. Cyclodextrins in delivery systems: Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Physicochemical and biological properties of 6(1),6(3),6(5)-tri-O-alpha-maltosyl-cyclomaltoheptaose (6(1),6(3),6(5)-tri-O-alpha-maltosyl-beta-cyclodextrin) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. PubChemLite - 6-o-maltosyl-beta-cyclodextrin (C54H90O45) [pubchemlite.lcsb.uni.lu]

- 7. 6-O-Alpha-D-maltosyl-beta-cyclodextrin | 104723-60-6 [sigmaaldrich.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. calpaclab.com [calpaclab.com]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. Enzymatic synthesis of dimaltosyl-beta-cyclodextrin via a transglycosylation reaction using TreX, a Sulfolobus solfataricus P2 debranching enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scispace.com [scispace.com]

- 14. The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. mdpi.com [mdpi.com]

- 18. pubs.acs.org [pubs.acs.org]

A Senior Application Scientist's Guide to the Synthesis and Characterization of 6-O-Maltosyl-β-cyclodextrin (G₂-β-CD)

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Rationale for a Superior Cyclodextrin Derivative

In the landscape of pharmaceutical excipients, cyclodextrins (CDs) are renowned for their ability to form host-guest inclusion complexes, thereby enhancing the solubility, stability, and bioavailability of poorly soluble active pharmaceutical ingredients (APIs).[1][2][3] The parent β-cyclodextrin (β-CD), while widely studied, is hampered by its relatively low aqueous solubility and dose-dependent toxicity, particularly nephrotoxicity.[3][4] This has driven the development of chemically modified derivatives to overcome these limitations.

6-O-α-D-Maltosyl-β-cyclodextrin (G₂-β-CD) represents a significant advancement in this class. It is a non-ionic derivative where a maltose unit is attached to one of the primary hydroxyl groups (at the C-6 position) of the β-cyclodextrin macrocycle via an α-1,6 glucosidic linkage.[5] This single modification dramatically improves the molecule's physicochemical properties, resulting in a highly water-soluble, low-toxicity excipient with a superior capacity for drug solubilization and bioavailability enhancement compared to its parent.[4][6][7]

This guide provides a comprehensive technical overview of the predominant synthesis strategy for G₂-β-CD, focusing on the causality behind experimental choices and providing field-proven protocols for its synthesis, purification, and analytical validation.

Physicochemical Profile of 6-O-Maltosyl-β-cyclodextrin

A foundational understanding of the molecule's properties is crucial for its application. The attachment of the hydrophilic maltosyl group is the primary driver for its enhanced performance characteristics.

| Property | Value | Source |

| Molecular Formula | C₅₄H₉₀O₄₅ | [8] |

| Molecular Weight | ~1459.3 g/mol | [7][8] |

| Aqueous Solubility | 147.1 g/100 mL | [4] |

| Ionic Nature | Non-ionic | [4] |

| CAS Number | 104723-60-6 |

Synthesis Methodology: An Enzymatic-First Approach

While chemical synthesis of mono-substituted cyclodextrins is possible, it is often a convoluted process requiring numerous protection and deprotection steps to achieve regioselectivity, resulting in low yields.[9] Therefore, enzymatic synthesis has become the authoritative and commercially viable method for producing G₂-β-CD due to its remarkable specificity, mild reaction conditions, and higher efficiency.

The Core Principle: Enzymatic Transglycosylation

The synthesis of G₂-β-CD is primarily achieved through the "reverse action" of specific debranching enzymes, most notably pullulanase.[10][11] In its natural biological role, pullulanase hydrolyzes α-1,6-glucosidic linkages in polysaccharides. However, by manipulating reaction conditions—specifically, by creating a high concentration of substrates—the thermodynamic equilibrium of the reaction can be shifted away from hydrolysis and towards synthesis (transglycosylation). In this scenario, the enzyme transfers a maltosyl group (the donor) to the C-6 hydroxyl of a β-cyclodextrin molecule (the acceptor), forming the desired product.

Caption: Enzymatic synthesis workflow for G₂-β-CD.

Authoritative Protocol: Synthesis via Pullulanase Reverse Reaction

This protocol is a synthesized methodology based on established literature, providing a self-validating system for producing G₂-β-CD.[10]

I. Materials & Reagents:

-

β-Cyclodextrin (β-CD)

-

Maltose monohydrate

-

Thermostable Pullulanase (from Bacillus acidopullulyticus, EC 3.2.1.41)

-

Sodium Acetate Buffer (e.g., 0.1 M, pH 4.5)

-

Methanol (Reagent Grade)

-

Ethanol (Reagent Grade)

-

Deionized Water

II. Step-by-Step Experimental Procedure:

-

Substrate Solution Preparation:

-

In a temperature-controlled reaction vessel, prepare a highly concentrated aqueous solution of maltose and β-cyclodextrin. A typical combined concentration is 70-75% (w/w).[10]

-

The molar ratio of maltose to β-cyclodextrin is a critical parameter. Ratios between 9 and 18 have been shown to be effective.[10] A starting point of 10:1 is recommended.

-

Expert Insight: This high concentration is the key driving force for the reverse reaction. It saturates the enzyme's active site, favoring the transfer of maltose to β-CD over the hydrolysis of existing bonds.

-

-

Enzymatic Reaction:

-

Adjust the pH of the substrate solution to between 4.0 and 4.5 using the acetate buffer.[10]

-

Bring the solution to the optimal reaction temperature, typically between 60°C and 70°C.[10]

-

Add the pullulanase enzyme. The amount is typically 100-200 units per gram of β-cyclodextrin.[10]

-

Maintain the reaction under constant, gentle agitation for a period of 24 to 72 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

-

Enzyme Inactivation:

-

Upon completion, inactivate the enzyme by heating the reaction mixture to 100°C for 15 minutes. This prevents further reaction and potential product degradation during purification.

-

Multi-Stage Purification and Isolation

The crude reaction mixture contains the target G₂-β-CD, unreacted β-CD, excess maltose, and other minor saccharides. A multi-step purification process is mandatory to achieve the high purity required for pharmaceutical applications.

Caption: Purification workflow for isolating G₂-β-CD.

Detailed Purification Protocol

-

Step 1: Precipitation of Cyclodextrins:

-

Dilute the crude reaction mixture with deionized water.

-

Add methanol and/or ethanol to the solution. The cyclodextrins (G₂-β-CD and unreacted β-CD) are insoluble in these organic solvents and will precipitate, while the smaller, more soluble maltose and other non-cyclic saccharides remain in the supernatant.[10]

-

Collect the precipitate by centrifugation or filtration.

-

-

Step 2: Chromatographic Separation:

-

Redissolve the precipitate in a minimal amount of deionized water.

-

Apply the solution to a gel filtration chromatography column (e.g., Toyopearl HW-40S).[10]

-

Elute the column with deionized water. G₂-β-CD, being larger than β-CD, will elute earlier.

-

Collect fractions and analyze them using HPLC or TLC to identify and pool the fractions containing pure G₂-β-CD.

-

Trustworthiness Insight: This step is the most critical for ensuring purity. The separation is based on a fundamental physical principle (size exclusion), providing a reliable method to remove the structurally similar starting material (β-CD).

-

-

Step 3: Crystallization and Drying:

-

Combine the pure fractions and concentrate them under reduced pressure.

-

The purified G₂-β-CD can be crystallized from the concentrated aqueous solution.[10]

-

The final product is typically obtained as a white, amorphous or microcrystalline powder after lyophilization (freeze-drying).

-

Analytical Validation: Confirming Identity and Purity

Rigorous analytical characterization is essential to confirm the successful synthesis and purity of the final product. Each technique provides orthogonal information, creating a complete and validated profile of the molecule.

| Analytical Technique | Purpose | Expected Outcome |

| ¹H and ¹³C NMR | Structural Confirmation | Confirms the presence of both β-CD and maltose units and, crucially, the α-1,6 linkage. A downfield shift in the C-6 signal of the substituted glucose unit of β-CD is a key indicator.[5][10] |

| Mass Spectrometry | Molecular Weight Verification | A peak corresponding to the exact molecular mass of G₂-β-CD (~1459.3 Da) confirms the addition of a single maltosyl unit.[7][12] |

| Enzymatic Hydrolysis | Linkage Confirmation | Incubation with a specific α-1,6-glucosidase (like Klebsiella pneumoniae pullulanase) should hydrolyze the product back to β-CD and maltose, confirming the bond type.[10] |

| HPLC | Purity Assessment | A single, sharp peak under appropriate chromatographic conditions indicates high purity and the absence of starting materials or by-products. |

Interpreting NMR Spectroscopy Data

Nuclear Magnetic Resonance (NMR) is the most powerful tool for structural elucidation.[13] When analyzing the ¹H NMR spectrum of G₂-β-CD (typically in D₂O or DMSO-d₆), the key is to compare it to the spectrum of the β-CD starting material.[14][15]

-

Proton (¹H) NMR: Protons on the interior of the CD cavity (H-3, H-5) will show chemical shift changes if the conformation is altered by the substitution. More importantly, new signals corresponding to the maltosyl unit will appear. The anomeric proton of the α-1,6 linkage will have a characteristic chemical shift and coupling constant.

-

Carbon (¹³C) NMR: The most definitive evidence comes from the ¹³C spectrum. The carbon atom at the 6-position of the substituted glucose unit in the β-CD ring will experience a significant downfield shift (glycosylation shift) compared to the other six C-6 carbons, confirming the site of substitution.[10]

-

2D NMR (ROESY): For advanced analysis, 2D NMR techniques like ROESY can be used to show spatial correlations between the protons of a guest molecule and the inner protons of the G₂-β-CD cavity, confirming its ability to form inclusion complexes.[5]

Conclusion for the Drug Development Professional

The enzymatic synthesis of 6-O-Maltosyl-β-cyclodextrin provides a robust and regioselective route to a next-generation pharmaceutical excipient. Its superior aqueous solubility and enhanced safety profile make it a highly attractive alternative to traditional cyclodextrins.[4] As demonstrated in numerous studies, G₂-β-CD is exceptionally effective at forming stable inclusion complexes, leading to significant increases in the solubility and oral bioavailability of poorly soluble drugs like fraxinellone.[7][16] By following the validated synthesis and purification protocols outlined in this guide, researchers and formulation scientists can confidently produce and utilize high-purity G₂-β-CD to solve complex drug delivery challenges.

References

-

Park, K. H., et al. (2008). Enzymatic synthesis of dimaltosyl-beta-cyclodextrin via a transglycosylation reaction using TreX, a Sulfolobus solfataricus P2 debranching enzyme. PubMed. [Link]

-

Shiraishi, T., et al. (2014). Synthesis of Maltosyl(α1→6)cyclodextrins through the Reverse Reaction of Thermostable Bacillus acidopullulyticus Pullulanase. Taylor & Francis Online. [Link]

-

Harwood, L. M., et al. (2012). Building up cyclodextrins from scratch – templated enzymatic synthesis of cyclodextrins directly from maltose. Chemical Communications. [Link]

-

Zhang, Y., et al. (2020). A comparative study of photoresponsive molecularly imprinted polymers with different shell thicknesses: Effects on 6-O-α-maltosyl-β-cyclodextrin separation. ResearchGate. [Link]

-

Tiwari, G., et al. (2010). Cyclodextrins in delivery systems: Applications. PMC. [Link]

-

Yasmin, R., et al. (2019). In Vitro and In Vivo Evaluation of 6-O-α-Maltosyl-β-Cyclodextrin as a Potential Therapeutic Agent Against Niemann-Pick Disease Type C. MDPI. [Link]

-

Mohtar, N., et al. (2021). Rational formulation engineering of fraxinellone utilizing 6-O-α-D-maltosyl-β-cyclodextrin for enhanced oral bioavailability and hepatic fibrosis therapy. Taylor & Francis Online. [Link]

-

Wang, M., et al. (2023). Applications of Cyclodextrin-Based Drug Delivery Systems in Inflammation-Related Diseases. PMC. [Link]

-

Biwer, A., et al. (2002). Cyclodextrin glucanotransferase: from gene to applications. PubMed. [Link]

-

Gidwani, B., & Vyas, A. (2024). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI. [Link]

-

Vrábel, M., et al. (2021). Mono-6-Substituted Cyclodextrins—Synthesis and Applications. MDPI. [Link]

-

PubChem. 6-O-alpha-Maltosyl-beta-cyclodextrin. PubChem. [Link]

-

van der Veen, B. A., et al. (2000). Engineering of cyclodextrin glucanotransferases and the impact for biotechnological applications. PMC. [Link]

-

Nakanishi, K., et al. (1993). Comparative study on inclusion complexation of maltosyl-beta-cyclodextrin, heptakis(2,6-di-O-methyl)-beta-cyclodextrin and beta-cyclodextrin with fucosterol in aqueous and solid state. PubMed. [Link]

-

ResearchGate. (2020). 1 H NMR spectra (400 MHz, DMSO-d 6 ) for β-cyclodextrin (a) and inclusion complex (b). ResearchGate. [Link]

-

Baimenov, A., et al. (2021). NMR study of the inclusion complexes of β-cyclodextrin with diphenhydramine, clonidine and tolperisone. SpringerLink. [Link]

-

Sandu, I. (2013). NMR Techniques for Characterization of Cyclodextrins and their Inclusion Complexes. Alexandru Ioan Cuza University. [Link]

Sources

- 1. Cyclodextrins in delivery systems: Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Applications of Cyclodextrin-Based Drug Delivery Systems in Inflammation-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. tandfonline.com [tandfonline.com]

- 8. 6-O-alpha-Maltosyl-beta-cyclodextrin | C54H90O45 | CID 78357834 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. tandfonline.com [tandfonline.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Enzymatic synthesis of dimaltosyl-beta-cyclodextrin via a transglycosylation reaction using TreX, a Sulfolobus solfataricus P2 debranching enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. icmpp.ro [icmpp.ro]

- 14. researchgate.net [researchgate.net]

- 15. d-nb.info [d-nb.info]

- 16. Comparative study on inclusion complexation of maltosyl-beta-cyclodextrin, heptakis(2,6-di-O-methyl)-beta-cyclodextrin and beta-cyclodextrin with fucosterol in aqueous and solid state - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Enzymatic Synthesis of 6-O-Maltosyl-β-Cyclodextrin

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the enzymatic synthesis of 6-O-Maltosyl-β-cyclodextrin. It delves into the core principles, methodologies, and practical insights necessary for the successful production and characterization of this important cyclodextrin derivative.

Introduction: The Rationale for Maltosyl Modification of β-Cyclodextrin

β-cyclodextrin, a cyclic oligosaccharide composed of seven α-1,4-linked glucopyranose units, is a widely utilized excipient in the pharmaceutical industry. Its truncated cone-like structure, featuring a hydrophobic inner cavity and a hydrophilic exterior, allows it to form inclusion complexes with a variety of poorly soluble drug molecules. This encapsulation can significantly enhance the aqueous solubility, stability, and bioavailability of the guest drug.[1][2][3]

However, the relatively low aqueous solubility of β-cyclodextrin itself can be a limiting factor in some applications. To overcome this, chemical modifications are employed to improve its physicochemical properties. One such modification is the attachment of a maltose unit to the primary hydroxyl group at the 6-position of one of the glucose residues, forming 6-O-α-maltosyl-β-cyclodextrin (G2-β-CD). This modification not only enhances aqueous solubility but can also modulate the size and shape of the cavity, potentially leading to improved inclusion complex formation with specific drug molecules.[4][5] The enzymatic synthesis of G2-β-CD offers a highly regioselective and efficient alternative to traditional chemical methods, which often involve multiple protection and deprotection steps.

The Enzymatic Heart of the Synthesis: Transglycosylation via Debranching Enzymes

The enzymatic synthesis of 6-O-Maltosyl-β-cyclodextrin is primarily achieved through the "reverse action" of debranching enzymes, most notably pullulanase and neopullulanase.[6] In their natural biological role, these enzymes hydrolyze α-1,6-glucosidic linkages in polysaccharides like pullulan. However, under conditions of high substrate concentration, the thermodynamic equilibrium of the reaction can be shifted to favor synthesis over hydrolysis. This phenomenon is known as transglycosylation.

In this process, the enzyme catalyzes the transfer of a maltosyl group from a donor molecule (maltose) to an acceptor molecule (β-cyclodextrin). The enzyme specifically targets the primary hydroxyl group at the C6 position of a glucose unit in the β-cyclodextrin ring, forming a new α-1,6-glucosidic bond. This high regioselectivity is a key advantage of the enzymatic approach.

Neopullulanase is a particularly interesting enzyme as it can catalyze both hydrolysis and transglycosylation at α-(1→4)- and α-(1→6)-glucosidic linkages.[7] This dual activity underscores the importance of carefully controlling reaction conditions to favor the desired transglycosylation reaction.

Causality in Experimental Choices: Driving the Reaction Towards Synthesis

The key to a successful enzymatic synthesis of 6-O-Maltosyl-β-cyclodextrin lies in understanding and controlling the factors that favor the transglycosylation reaction over hydrolysis. The high concentration of substrates (both maltose and β-cyclodextrin) is the primary driver. This high concentration effectively reduces the water activity in the reaction mixture, thereby kinetically and thermodynamically favoring the transfer of the maltosyl group to β-cyclodextrin rather than to a water molecule (which would result in hydrolysis).

The choice of enzyme is also critical. While several debranching enzymes can catalyze this reaction, their efficiencies and optimal reaction conditions can vary. Pullulanase from Bacillus acidopullulyticus is a well-documented and effective catalyst for this synthesis.

Visualizing the Synthesis

The Enzymatic Reaction Pathway

Caption: Enzymatic synthesis of 6-O-Maltosyl-β-cyclodextrin.

Experimental Workflow

Caption: A typical experimental workflow for synthesis and purification.

Detailed Experimental Protocol

This protocol is a robust starting point for the synthesis of 6-O-Maltosyl-β-cyclodextrin using pullulanase. Optimization may be required depending on the specific enzyme source and desired scale.

Materials and Reagents

-

β-Cyclodextrin (β-CD)

-

Maltose monohydrate

-

Pullulanase (e.g., from Bacillus acidopullulyticus)

-

Sodium acetate buffer (pH 4.5)

-

Ethanol

-

Deionized water

-

Gel filtration column (e.g., Sephadex G-25)

-

HPLC system with a suitable column (e.g., amino-based or reversed-phase)

-

Mass spectrometer

-

NMR spectrometer

Step-by-Step Methodology

-

Reaction Mixture Preparation:

-

Prepare a concentrated solution of β-cyclodextrin and maltose in sodium acetate buffer (pH 4.5). A molar ratio of maltose to β-cyclodextrin of 8:1 is recommended.[8]

-

The total substrate concentration should be high, typically in the range of 70-85% (w/w), to favor the transglycosylation reaction.

-

-

Enzymatic Reaction:

-

Reaction Termination:

-

Terminate the reaction by heating the mixture to 100°C for 10-15 minutes to denature and inactivate the enzyme.

-

-

Initial Purification (Ethanol Precipitation):

-

Cool the reaction mixture to room temperature.

-

Add ethanol to the mixture to precipitate the cyclodextrins while leaving the majority of the unreacted maltose in solution. The exact volume of ethanol will need to be optimized, but a 1:2 or 1:3 ratio of reaction mixture to ethanol is a common starting point.

-

Centrifuge the mixture to collect the precipitate and discard the supernatant.

-

Redissolve the precipitate in a minimal amount of deionized water.

-

-

Chromatographic Purification:

-

Further purify the product using gel filtration chromatography (e.g., Sephadex G-25) to separate the 6-O-Maltosyl-β-cyclodextrin from unreacted β-cyclodextrin and any remaining smaller saccharides.[8]

-

For higher purity, preparative high-performance liquid chromatography (HPLC) can be employed. High-speed counter-current chromatography has also been shown to be an effective purification method, achieving purities of up to 93.2%.[4]

-

-

Final Product Isolation:

-

Pool the fractions containing the pure 6-O-Maltosyl-β-cyclodextrin.

-

Lyophilize the pooled fractions to obtain the final product as a white powder.

-

Characterization of 6-O-Maltosyl-β-Cyclodextrin

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized product.

| Parameter | Method | Expected Result |

| Purity | HPLC | A single major peak corresponding to 6-O-Maltosyl-β-cyclodextrin. |

| Molecular Weight | Mass Spectrometry (e.g., ESI-MS) | A molecular ion peak corresponding to the calculated mass of 6-O-Maltosyl-β-cyclodextrin (~1459.3 g/mol ).[5] |

| Structural Confirmation | NMR Spectroscopy (¹H and ¹³C) | Characteristic shifts confirming the presence of both the β-cyclodextrin and maltosyl moieties, and the α-1,6-glucosidic linkage. |

| Inclusion Complex Formation | 2D ROESY NMR | Cross-peaks between the protons of a guest molecule and the inner protons of the cyclodextrin cavity, confirming encapsulation.[9] |

Application in Drug Development: Enhanced Solubility and Complexation

The primary application of 6-O-Maltosyl-β-cyclodextrin in drug development is to enhance the aqueous solubility and stability of poorly soluble active pharmaceutical ingredients (APIs). The maltosyl group increases the overall hydrophilicity of the cyclodextrin, leading to improved solubility of the inclusion complex.

Studies have shown that maltosyl-β-cyclodextrin can form stable inclusion complexes with various drugs, with the stability constant (Kc) being a key parameter for quantifying the strength of the host-guest interaction. A higher stability constant generally indicates a more stable complex. For example, in a study with the antineoplastic agent camptothecin, a randomly dimethylated β-cyclodextrin (RDM-β-CD) showed a significantly higher stability constant (910 M⁻¹) compared to unmodified β-cyclodextrin (266 M⁻¹), indicating a more stable complex.[10] While specific stability constants for a wide range of drugs with 6-O-Maltosyl-β-cyclodextrin are not extensively cataloged in publicly available literature, its enhanced solubility and modified cavity make it a promising candidate for improving the formulation of challenging APIs.

The formation of higher-order inclusion complexes with molecules like cholesterol has also been demonstrated, highlighting its potential in treating diseases related to cholesterol accumulation, such as Niemann-Pick disease Type C.[9][11]

Conclusion

The enzymatic synthesis of 6-O-Maltosyl-β-cyclodextrin represents a powerful and regioselective method for producing a valuable pharmaceutical excipient. By understanding the principles of enzymatic transglycosylation and carefully controlling reaction and purification parameters, researchers can efficiently synthesize this modified cyclodextrin. Its enhanced solubility and potential for strong inclusion complex formation make it a valuable tool for overcoming the formulation challenges associated with poorly soluble drugs, thereby contributing to the development of more effective and bioavailable medicines.

References

- Google Patents. CN112646059A - Method for separating and purifying maltose cyclodextrin by high-speed counter-current chromatography.

-

PubMed. Cyclodextrin complexation: influence on the solubility, stability, and cytotoxicity of camptothecin, an antineoplastic agent. Available from: [Link].

-

ResearchGate. The effect of maltosyl-β-cyclodextrin concentration on the permeation... Available from: [Link].

-

PubMed Central. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. Available from: [Link].

-

PubMed. Correlation between the stability constant and pH for β-cyclodextrin complexes. Available from: [Link].

-

MDPI. In Vitro and In Vivo Evaluation of 6-O-α-Maltosyl-β-Cyclodextrin as a Potential Therapeutic Agent Against Niemann-Pick Disease Type C. Available from: [Link].

-

ResearchGate. action of neopullulanase - neopullulanase catalyzes both hydrolysis and transglycosylation at alpha-(1-]4)-glucosidic and alpha-(1-]6)-glucosidic linkages. Available from: [Link].

-

PubMed. Synthesis, separation, and purification of glucosyl-β-cyclodextrin by one-pot method. Available from: [Link].

-

ResearchGate. Action of neopullulanase. Neopullulanase catalyzes both hydrolysis and transglycosylation at α-(1→4)- and α-(1→6)-glucosidic linkages. Available from: [Link].

-

University of Greenwich. Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. Available from: [Link].

-

PubMed Central. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Available from: [Link].

-

SpringerLink. NMR study of the inclusion complexes of β-cyclodextrin with diphenhydramine, clonidine and tolperisone. Available from: [Link].

-

PubMed. Synthesis of novel heterobranched beta-cyclodextrins from 4(2)-O-beta-D-galactosyl-maltose and beta-cyclodextrin by the reverse action of pullulanase, and isolation and characterization of the products. Available from: [Link].

-

ResearchGate. 1 H NMR spectra (400 MHz, DMSO-d 6 ) for β-cyclodextrin (a) and inclusion complex (b). Available from: [Link].

-

INIS-IAEA. Beta-cyclodextrin and maltodextrin based solid dispersion of meloxicam to enhance the solubility of meloxicam; formulation and in-vitro evaluation. Available from: [Link].

-

PubMed. Action of Neopullulanase. Neopullulanase Catalyzes Both Hydrolysis and Transglycosylation at alpha-(1----4)- And alpha-(1----6)-glucosidic Linkages. Available from: [Link].

-

PubMed. Enzymatic synthesis of dimaltosyl-beta-cyclodextrin via a transglycosylation reaction using TreX, a Sulfolobus solfataricus P2 debranching enzyme. Available from: [Link].

-

MDPI. Mass Spectrometry of Esterified Cyclodextrins. Available from: [Link].

-

ARIKESI. Method Development for Analysis of Cyclodextrin Inclusion Complexes with HPLC. Available from: [Link].

-

Doping Analysis. Identification of Cyclodextrins by Liquid Chromatography – ESI-Tandem Mass Spectrometry. Available from: [Link].

-

PubMed. Photoirradiation Surface Molecularly Imprinted Polymers for the Separation of 6-O-α-d-maltosyl-β-cyclodextrin. Available from: [Link].

-

PubMed. Effect of 6-O-α-maltosyl-β cyclodextrin and its cholesterol inclusion complex on cellular cholesterol levels and ABCA1 and ABCG1 expression in mouse mastocytoma P-815 cells. Available from: [Link].

-

SIELC. HPLC Separation of Cyclodextrin Sulfobutyl Ether and Hydrophobic Compound. Available from: [Link].

-

PubChem. 6-O-alpha-Maltosyl-beta-cyclodextrin. Available from: [Link].

-

ResearchGate. Figure S4: 13 C NMR spectrum of 6 A ,6 C-ditosyl-β-CD (62.9 MHz, DMSO-d 6 ). Available from: [Link].

-

Shodex. Analysis of Cyclodextrins (NH2P-50 4E). Available from: [Link].

-

PubMed. In Vitro and In Vivo Evaluation of 6-O-α-Maltosyl-β-Cyclodextrin as a Potential Therapeutic Agent Against Niemann-Pick Disease Type C. Available from: [Link].

- Google Patents. US4808232A - Separation and purification of cyclodextrins.

- Google Patents. US5658390A - Purification of beta cyclodextrin.

-

PubMed Central. Comprehensive study on transglycosylation of CGTase from various sources. Available from: [Link].

-

Taylor & Francis Online. Ethanol precipitation – Knowledge and References. Available from: [Link].

-

PubMed. Efficient synthesis of pure monotosylated beta-cyclodextrin and its dimers. Available from: [Link].

-

PubMed Central. Bacillus stearothermophilus Neopullulanase Selective Hydrolysis of Amylose to Maltose in the Presence of Amylopectin. Available from: [Link].

-

Harvard Apparatus. Guide to Gel Filtration or Size Exclusion Chromatography. Available from: [Link].

-

MDPI. Ring-Opening of Cyclodextrins: An Efficient Route to Pure Maltohexa-, Hepta-, and Octaoses. Available from: [Link].

Sources

- 1. gala.gre.ac.uk [gala.gre.ac.uk]

- 2. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. d-nb.info [d-nb.info]

- 4. CN112646059A - Method for separating and purifying maltose cyclodextrin by high-speed counter-current chromatography - Google Patents [patents.google.com]

- 5. 6-O-alpha-Maltosyl-beta-cyclodextrin | C54H90O45 | CID 78357834 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Action of neopullulanase. Neopullulanase catalyzes both hydrolysis and transglycosylation at alpha-(1----4)- and alpha-(1----6)-glucosidic linkages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis, separation, and purification of glucosyl-β-cyclodextrin by one-pot method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Cyclodextrin complexation: influence on the solubility, stability, and cytotoxicity of camptothecin, an antineoplastic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In Vitro and In Vivo Evaluation of 6-O-α-Maltosyl-β-Cyclodextrin as a Potential Therapeutic Agent Against Niemann-Pick Disease Type C - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of 6-O-Maltosyl-beta-cyclodextrin

Foreword

For researchers, scientists, and drug development professionals, the challenge of enhancing the bioavailability of poorly soluble active pharmaceutical ingredients (APIs) is a constant battle. In this comprehensive guide, we delve into the intricate mechanism of action of a promising excipient, 6-O-Maltosyl-beta-cyclodextrin (Maltosyl-β-CD). This derivative of β-cyclodextrin has demonstrated significant potential in overcoming formulation hurdles and is emerging as a valuable tool in drug delivery and the treatment of specific lysosomal storage disorders. This document will provide a deep dive into its molecular interactions, cellular effects, and the experimental methodologies used to elucidate its function, offering a robust resource for those looking to leverage its unique properties.

Introduction to 6-O-Maltosyl-beta-cyclodextrin: A Structural and Physicochemical Overview

6-O-α-Maltosyl-β-cyclodextrin (also referred to as G2-β-CD) is a chemically modified cyclodextrin, a family of cyclic oligosaccharides.[1] It is derived from β-cyclodextrin, which consists of seven glucopyranose units linked in a ring. The defining feature of Maltosyl-β-CD is the attachment of a maltose (a disaccharide) group to one of the primary hydroxyl groups of the β-cyclodextrin core via an α-1,6 glycosidic linkage.[2] This structural modification significantly enhances the aqueous solubility of the parent β-cyclodextrin, which in turn boosts its capacity to form soluble inclusion complexes with a variety of lipophilic drugs.[3]

The fundamental structure of cyclodextrins imparts a unique toroidal, or doughnut-like, shape with a hydrophobic inner cavity and a hydrophilic exterior. This architecture is the key to their function. The hydrophobic cavity can encapsulate a "guest" molecule, such as a poorly water-soluble drug, shielding it from the aqueous environment and thereby increasing its apparent solubility.

Key Physicochemical Properties:

| Property | Description | Significance in Drug Formulation |

| High Water Solubility | The maltosyl substitution significantly improves water solubility compared to the parent β-cyclodextrin.[3] | Enables the use of higher concentrations in aqueous formulations, leading to greater solubilization capacity for lipophilic drugs. |

| Low Toxicity | Generally exhibits lower cytotoxicity and hemolytic activity compared to its parent cyclodextrins.[4] | Favorable safety profile for oral and potentially parenteral administration routes. |

| Low Viscosity in Solution | Aqueous solutions of Maltosyl-β-CD have relatively low viscosity.[5] | Suitable for developing injectable formulations. |

The Core Mechanism of Action: Inclusion Complex Formation

The primary mechanism through which 6-O-Maltosyl-beta-cyclodextrin exerts its effects is through the formation of non-covalent inclusion complexes with lipophilic guest molecules.[6] This process is a dynamic equilibrium where a guest molecule is encapsulated within the hydrophobic cavity of the cyclodextrin.

The formation of these complexes is driven by several intermolecular forces, including:

-

Hydrophobic Interactions: The primary driving force, where the nonpolar guest molecule is expelled from the aqueous environment and preferentially resides in the hydrophobic cyclodextrin cavity.

-

Van der Waals Forces: Weak, short-range electrostatic attractions between the guest molecule and the atoms lining the cyclodextrin cavity.

-

Hydrogen Bonding: While the interior of the cavity is primarily hydrophobic, hydrogen bonds can form between the guest molecule and the hydroxyl groups at the rim of the cyclodextrin.

The stoichiometry of these complexes is most commonly 1:1, meaning one molecule of the guest is encapsulated by one molecule of Maltosyl-β-CD.[6] However, other stoichiometries, such as 1:2, are also possible depending on the size and shape of the guest molecule.[3]

This encapsulation has several profound effects on the guest molecule:

-

Increased Aqueous Solubility: By shielding the hydrophobic guest from water, the complex as a whole is more water-soluble.[6]

-

Enhanced Bioavailability: The increased solubility often leads to improved dissolution and absorption of the drug in the body.[7][8]

-

Improved Stability: The cyclodextrin can protect the encapsulated drug from degradation by light, heat, or oxidation.[6]

-

Reduced Toxicity: By encapsulating an irritant drug, its direct contact with tissues can be minimized, potentially reducing local toxicity.[6]

A well-understood clinical example of this encapsulation mechanism is the action of Sugammadex , a modified γ-cyclodextrin. Sugammadex is used to reverse the effects of the neuromuscular blocking agents rocuronium and vecuronium.[9][10] It selectively encapsulates these drug molecules in the plasma, reducing their concentration at the neuromuscular junction and rapidly reversing muscle relaxation.[11][12] This provides a clear and potent demonstration of the power of cyclodextrin-based encapsulation in a therapeutic setting.

Experimental Protocol: Phase Solubility Study to Determine Complex Stoichiometry and Stability Constant

This protocol is a standard method to evaluate the formation of inclusion complexes.

Objective: To determine the stoichiometry and stability constant (Kc) of a drug-Maltosyl-β-CD complex.

Methodology:

-

Preparation of Solutions: Prepare a series of aqueous solutions with increasing concentrations of 6-O-Maltosyl-beta-cyclodextrin.

-

Drug Addition: Add an excess amount of the poorly soluble drug to each cyclodextrin solution.

-

Equilibration: Shake the resulting suspensions at a constant temperature (e.g., 25°C or 37°C) for a specified period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Sample Collection and Analysis: After equilibration, filter the suspensions (e.g., using a 0.45 μm membrane filter) to remove the undissolved drug.

-

Quantification: Determine the concentration of the dissolved drug in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

Data Analysis: Plot the concentration of the dissolved drug as a function of the Maltosyl-β-CD concentration. The shape of the resulting phase solubility diagram indicates the stoichiometry of the complex, and the stability constant can be calculated from the slope of the linear portion of the curve.

Cellular Mechanism of Action: Beyond Simple Solubilization

While enhancing solubility is a primary function, the interaction of 6-O-Maltosyl-beta-cyclodextrin with cells involves more complex biological processes, particularly concerning its effects on cellular cholesterol.

Cellular Uptake via Endocytosis

Studies on various cyclodextrin derivatives have shown that they can be internalized by cells through endocytosis.[13][14][15] This process involves the cell membrane engulfing the cyclodextrin to form a vesicle that is then transported into the cell. The primary routes of internalization are thought to be macropinocytosis and clathrin-dependent endocytosis.[14][15] Once inside the cell, the cyclodextrins can be trafficked to various organelles, including late endosomes and lysosomes.[13][15]

The internalization of Maltosyl-β-CD is a crucial aspect of its mechanism of action in diseases like Niemann-Pick Type C (NPC), a lysosomal storage disorder.[16]

Cholesterol Sequestration and Trafficking in Niemann-Pick Type C Disease

Niemann-Pick Type C (NPC) is a genetic disorder characterized by the accumulation of unesterified cholesterol in late endosomes and lysosomes.[17][18] This leads to severe neurodegeneration and hepatosplenomegaly.[2]

6-O-Maltosyl-beta-cyclodextrin has emerged as a potential therapeutic agent for NPC.[5] Its mechanism of action in this context is multifaceted:

-

Cholesterol Solubilization: Maltosyl-β-CD has a high affinity for cholesterol and can form soluble inclusion complexes with it.[2][19]

-

Lysosomal Cholesterol Mobilization: After being internalized by cells via endocytosis, Maltosyl-β-CD is trafficked to the lysosomes where cholesterol has accumulated.[16] Inside the lysosome, it can form an inclusion complex with the trapped cholesterol.[16]

-

Facilitation of Cholesterol Efflux: The cholesterol/Maltosyl-β-CD complex can then be transported out of the lysosome, effectively bypassing the defective cholesterol trafficking pathway in NPC.[16][17] This helps to reduce the overall cholesterol burden in the lysosomes.[2][5]

Studies have shown that Maltosyl-β-CD can decrease abnormal lysosomal volume and intracellular cholesterol content in NPC model cells.[2] It has also been shown to have comparable therapeutic potential to 2-hydroxypropyl-β-cyclodextrin (HPBCD), which is currently used compassionately for the treatment of NPC.[2][20]

Modulation of Cholesterol Homeostasis Genes

The interaction of Maltosyl-β-CD with cellular cholesterol levels can also influence the expression of genes involved in cholesterol transport. Specifically, it has been shown to affect the expression of ATP-binding cassette (ABC) transporters ABCA1 and ABCG1.[19]

-

Cholesterol Depletion: When Maltosyl-β-CD removes cholesterol from cells, it leads to a downregulation of ABCA1 and ABCG1 mRNA and protein expression.[19]

-

Cholesterol Repletion: Conversely, when cells are treated with a pre-formed cholesterol/Maltosyl-β-CD inclusion complex (CLM), which delivers cholesterol to the cells, the expression of ABCA1 and ABCG1 is restored.[19]

This demonstrates that Maltosyl-β-CD can modulate the cellular response to changes in cholesterol levels, which is a critical aspect of its therapeutic potential.

Diagram: Cellular Mechanism of 6-O-Maltosyl-beta-cyclodextrin in Niemann-Pick Type C Disease

Caption: Cellular uptake and cholesterol sequestration by Maltosyl-β-CD in NPC.

Pharmacokinetics and Safety Profile

The pharmacokinetic profile of cyclodextrins is crucial for their application as drug carriers. Generally, after oral administration, the absorption of β-cyclodextrins is low.[21][22] However, when administered intravenously, they are primarily excreted unchanged in the urine.[21] The metabolism of β-cyclodextrin that is not absorbed is mainly carried out by the gut microbiota.[22][23]

The safety of 6-O-Maltosyl-beta-cyclodextrin is a key advantage. Studies have indicated that it has a favorable safety profile with low cytotoxicity and hemolytic activity.[4] This is a significant consideration, as the parent β-cyclodextrin has been associated with nephrotoxicity at high doses.[24][25] The improved safety profile of modified cyclodextrins like Maltosyl-β-CD makes them more suitable for pharmaceutical applications.

Experimental Protocol: In Vitro Hemolysis Assay

Objective: To assess the hemolytic activity of 6-O-Maltosyl-beta-cyclodextrin as an indicator of its membrane-damaging potential.

Methodology:

-

Preparation of Red Blood Cell (RBC) Suspension:

-

Obtain fresh whole blood and centrifuge to separate RBCs from plasma.

-

Wash the RBCs multiple times with a buffered saline solution (e.g., PBS).

-

Resuspend the washed RBCs to a specific concentration (e.g., 2% v/v).

-

-

Treatment:

-

Incubate aliquots of the RBC suspension with various concentrations of Maltosyl-β-CD at 37°C for a defined period (e.g., 1 hour).

-

Include a positive control (e.g., Triton X-100 for 100% hemolysis) and a negative control (RBCs in buffer only).

-

-

Centrifugation: After incubation, centrifuge the samples to pellet the intact RBCs.

-

Hemoglobin Measurement:

-

Carefully collect the supernatant.

-

Quantify the amount of hemoglobin released into the supernatant by measuring its absorbance at a specific wavelength (e.g., 540 nm) using a spectrophotometer.

-

-

Data Analysis: Calculate the percentage of hemolysis for each concentration of Maltosyl-β-CD relative to the positive and negative controls using the following formula: % Hemolysis = [(Abs_sample - Abs_negative) / (Abs_positive - Abs_negative)] * 100

Conclusion and Future Directions

6-O-Maltosyl-beta-cyclodextrin presents a compelling case as a versatile and effective tool in drug development. Its primary mechanism of action, the formation of inclusion complexes, offers a robust solution for enhancing the solubility and bioavailability of a wide range of challenging APIs. Furthermore, its intricate cellular interactions, particularly its ability to modulate cholesterol homeostasis, open up exciting therapeutic avenues for diseases like Niemann-Pick Type C.

The favorable safety profile of Maltosyl-β-CD, coupled with its superior physicochemical properties compared to parent cyclodextrins, positions it as a strong candidate for further investigation and application in both oral and parenteral drug formulations. Future research should continue to explore the full spectrum of its interactions with biological systems, optimize its use in combination with various APIs, and further elucidate its long-term safety and efficacy in clinical settings. For the dedicated researcher and drug developer, 6-O-Maltosyl-beta-cyclodextrin represents a significant step forward in the ongoing quest for more effective and safer medicines.

References

-

Yasmin, N., Ishitsuka, Y., Yamada, Y., Fukaura, M., Nakahara, S., Kondo, Y., Takeo, T., Nakagata, N., Higashi, T., Motoyama, K., Arima, H., Okada, Y., Nishikawa, J., Ichikawa, A., Higaki, K., & Ohno, K. (2018). Effect of Maltosyl-Beta-cyclodextrin on in vitro and in vivo models of Niemann-Pick disease type C. Journal of Pharmacological Sciences, 136(3), 136-143. [Link]

-

Ishitsuka, Y., Yasmin, N., Yamada, Y., Fukaura, M., Nakahara, S., Kondo, Y., Takeo, T., Nakagata, N., Higashi, T., Motoyama, K., Arima, H., Okada, Y., Nishikawa, J., Ichikawa, A., Higaki, K., & Ohno, K. (2018). In Vitro and In Vivo Evaluation of 6-O-α-Maltosyl-β-Cyclodextrin as a Potential Therapeutic Agent Against Niemann-Pick Disease Type C. Biological and Pharmaceutical Bulletin, 41(5), 741-749. [Link]

-

Wikipedia. (2023, October 27). Sugammadex. [Link]

-

Drugs.com. (2024, May 10). Sugammadex Monograph for Professionals. [Link]

-

Patsnap. (2024, July 17). What is the mechanism of Sugammadex Sodium?[Link]

-

Life in the Fastlane. (2024, July 13). Sugammadex CCC. [Link]

-

Nag, K., & Singh, D. R. (2011). Sugammadex: a revolutionary drug in neuromuscular pharmacology. Anesthesia, essays and researches, 5(1), 13–16. [Link]

-

Loftsson, T., & Järvinen, T. (1999). Cyclodextrins in drug delivery. Advanced Drug Delivery Reviews, 36(1), 59-78. [Link]

-

Okada, Y., Nishikawa, J., Yasuda, M., Higaki, K., Ohno, K., & Ichikawa, A. (2012). Effect of 6-O-α-maltosyl-β cyclodextrin and its cholesterol inclusion complex on cellular cholesterol levels and ABCA1 and ABCG1 expression in mouse mastocytoma P-815 cells. Biological & Pharmaceutical Bulletin, 35(8), 1347-1354. [Link]

-

Li, J., Feng, T., Yang, W., Xu, Y., Wang, S., Cai, H., Liu, Z., Qiang, H., & Zhang, J. (2021). Rational formulation engineering of fraxinellone utilizing 6-O-α-D-maltosyl-β-cyclodextrin for enhanced oral bioavailability and hepatic fibrosis therapy. Drug delivery, 28(1), 1890–1902. [Link]

-

Li, J., Feng, T., Yang, W., Xu, Y., Wang, S., Cai, H., Liu, Z., Qiang, H., & Zhang, J. (2021). Rational formulation engineering of fraxinellone utilizing 6-O-α-D-maltosyl-β-cyclodextrin for enhanced oral bioavailability and hepatic fibrosis therapy. Drug Delivery, 28(1), 1890-1902. [Link]

-

Li, J., Feng, T., Yang, W., Xu, Y., Wang, S., Cai, H., Liu, Z., Qiang, H., & Zhang, J. (2021). Rational formulation engineering of fraxinellone utilizing 6-O-α-D-maltosyl-β-cyclodextrin for enhanced oral bioavailability and hepatic fibrosis therapy. Drug delivery, 28(1), 1890–1902. [Link]

-

Cyclodextrin News. (2022, October 5). Monosubstituted Maltosyl Cyclodextrins for the Potential Treatment of NPC. [Link]

-

Okada, Y., Kuroiwa, S., Noi, A., Tanaka, A., Nishikawa, J., Kondo, Y., Higaki, K., Ohno, K., & Ichikawa, A. (2022). Role of 6- O -α-maltosyl-β-cyclodextrin in lysosomal cholesterol deprivation in Npc1- deficient Chinese hamster ovary cells. Journal of Pharmacological Sciences, 149(3), 136-145. [Link]

-

Zidovetzki, R., & Levitan, I. (2007). Use of cyclodextrins to manipulate plasma membrane cholesterol content: evidence, misconceptions and control strategies. Biochimica et biophysica acta, 1768(6), 1311–1324. [Link]

-

Irie, T., & Uekama, K. (1999). Cyclodextrins in drug delivery. Advanced Drug Delivery Reviews, 36(1), 101-123. [Link]

-

Rosenbaum, A. I., Zhang, Z., & Maxfield, F. R. (2010). Endocytosis of beta-cyclodextrins is responsible for cholesterol reduction in Niemann-Pick type C mutant cells. Proceedings of the National Academy of Sciences of the United States of America, 107(12), 5477–5482. [Link]

-

Tekade, R. K., & Chougule, M. B. (2015). Acute and repeated dose toxicity studies of different β-cyclodextrin-based nanosponge formulations. Journal of pharmaceutical sciences, 104(3), 1109–1120. [Link]

-

Davidson, C. D., Ali, N. F., Micsenyi, M. C., Stephney, G., & Walkley, S. U. (2009). Therapeutic potential of cyclodextrins in the treatment of Niemann-Pick type C disease. Future medicinal chemistry, 1(7), 1235–1247. [Link]

-

ClinicalTrials.gov. (2012). Hydroxypropyl Beta Cyclodextrin for Niemann-Pick Type C1 Disease. [Link]

-

Cyclo Therapeutics. (n.d.). Niemann-Pick Disease Type C. Retrieved from [Link]

-

Okada, Y., Nishikawa, J., Yasuda, M., Higaki, K., Ohno, K., & Ichikawa, A. (2012). Effect of 6-O-α-maltosyl-β cyclodextrin and its cholesterol inclusion complex on cellular cholesterol levels and ABCA1 and ABCG1 expression in mouse mastocytoma P-815 cells. OUCI. [Link]

-

Piras, A. M., Maisetta, G., Sandreschi, S., Esin, S., Rinaldi, A. C., & Batoni, G. (2018). Investigation of Cytotoxicity and Cell Uptake of Cationic Beta-Cyclodextrins as Valid Tools in Nasal Delivery. Pharmaceutics, 10(4), 229. [Link]

-

Olivier, J. C., & Rajewski, R. A. (1997). beta-Cyclodextrin: 52-week toxicity studies in the rat and dog. Food and chemical toxicology : an international journal published for the British Industrial Biological Research Association, 35(10-11), 1033–1043. [Link]

-

Mészáros, M., Varga, Z., Fenyvesi, É., Bácskay, I., & Fehér, P. (2017). Cellular Effects of Cyclodextrins: Studies on HeLa Cells. Molecules (Basel, Switzerland), 22(10), 1744. [Link]

-

Li, D., Wang, Y., Zhang, D., Liu, Y., & Li, J. (2022). The Biological Fate of Pharmaceutical Excipient β-Cyclodextrin: Pharmacokinetics, Tissue Distribution, Excretion, and Metabolism of β-Cyclodextrin in Rats. Molecules (Basel, Switzerland), 27(4), 1184. [Link]

-

Popescu, C., & Cirpan, A. (2023). Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications. Molecules (Basel, Switzerland), 28(13), 5092. [Link]

-

Nakanishi, K., Masada, M., Nadai, T., & Miyajima, K. (1992). Absorption, distribution and excretion of beta-cyclodextrin and glucosyl-beta-cyclodextrin in rats. Chemical & pharmaceutical bulletin, 40(7), 1858–1861. [Link]

-

Stella, V. J., & He, Q. (2008). Cyclodextrins. Toxicologic pathology, 36(1), 30–42. [Link]

-